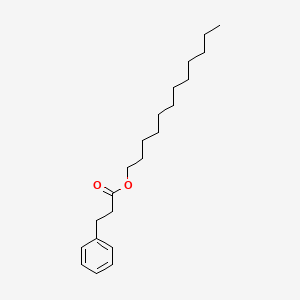
Dodecyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 3-phenylpropanoate: is an ester compound formed from the reaction between dodecanol and 3-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 3-phenylpropanoate can be synthesized through the esterification of dodecanol with 3-phenylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid-functionalized resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: Dodecyl 3-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and 3-phenylpropanoic acid.
Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position of the phenyl group, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Dodecanol and 3-phenylpropanoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Dodecyl 3-phenylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of other ester compounds and in the study of esterification reactions.
Biology: In biological research, this compound can be used to study the effects of esters on biological systems, including their metabolism and interactions with enzymes.
Medicine: While not a common pharmaceutical compound, this compound can be used in the formulation of certain drug delivery systems due to its lipophilic nature.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing .
Mechanism of Action
The mechanism of action of dodecyl 3-phenylpropanoate involves its interaction with biological membranes due to its lipophilic nature. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can undergo hydrolysis by esterases, releasing dodecanol and 3-phenylpropanoic acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
Phenylpropanoic acid: A carboxylic acid with similar structural features but lacks the dodecyl ester group.
Dodecyl acetate: An ester with a similar dodecyl chain but different acyl group.
Benzyl acetate: An ester with a similar aromatic group but different alkyl chain.
Uniqueness: Dodecyl 3-phenylpropanoate is unique due to its combination of a long dodecyl chain and a phenylpropanoate group, providing both hydrophobic and aromatic characteristics. This dual nature makes it versatile in various applications, from organic synthesis to industrial uses .
Properties
CAS No. |
112715-88-5 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
dodecyl 3-phenylpropanoate |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-14-19-23-21(22)18-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
InChI Key |
ZOKHYZTWHSXALP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















